molecular formula C16H16F3N3O B11098937 2-{(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}-5-(trifluoromethyl)pyridine

2-{(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}-5-(trifluoromethyl)pyridine

Cat. No.: B11098937
M. Wt: 323.31 g/mol
InChI Key: XXTFCJMYQCVCSQ-SRZZPIQSSA-N
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Description

2-{(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}-5-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a trifluoromethyl group and a hydrazinyl group linked to an ethoxyphenyl moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-chloro-5-(trifluoromethyl)pyridine under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-{(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

2-{(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}-5-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-{(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, such as enzyme inhibition or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methoxy-pyrimidin-4-ol: A compound with a similar pyridine ring structure but different functional groups.

    2-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-5-(trifluoromethyl)pyridine: A closely related compound with a methoxy group instead of an ethoxy group.

    2-{(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}-3-(trifluoromethyl)pyridine: A structural isomer with the trifluoromethyl group in a different position on the pyridine ring.

Uniqueness

The uniqueness of 2-{(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}-5-(trifluoromethyl)pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16F3N3O

Molecular Weight

323.31 g/mol

IUPAC Name

N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C16H16F3N3O/c1-3-23-14-7-4-12(5-8-14)11(2)21-22-15-9-6-13(10-20-15)16(17,18)19/h4-10H,3H2,1-2H3,(H,20,22)/b21-11+

InChI Key

XXTFCJMYQCVCSQ-SRZZPIQSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=N/NC2=NC=C(C=C2)C(F)(F)F)/C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)C(F)(F)F)C

Origin of Product

United States

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